molecular formula C14H16N2O4S B488895 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide CAS No. 717896-39-4

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide

Cat. No.: B488895
CAS No.: 717896-39-4
M. Wt: 308.35g/mol
InChI Key: ZPLUPHOPWUCUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a specialized sulfonamide-based compound incorporating a furan moiety, making it a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a sulfonamide group with an isopropylamino substitution, a structural characteristic shared by biologically active sulfonamides documented in pharmacological patent literature . While the specific biological profile of this exact molecule requires further research, structurally related sulfonamide compounds have demonstrated significant research applications, particularly as inhibitors or modulators of various enzymatic processes . The integration of the furamide group presents additional opportunities for molecular interaction, potentially enabling π-π stacking or hydrogen bonding with biological targets. Researchers utilize this compound primarily in early-stage drug development, particularly for synthesizing more complex molecules with potential bioactivity, and as a chemical probe for studying structure-activity relationships in sulfonamide-containing therapeutics . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use, and should be handled by qualified professionals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-10(2)16-21(18,19)12-7-5-11(6-8-12)15-14(17)13-4-3-9-20-13/h3-10,16H,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLUPHOPWUCUHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Isopropylamino)Sulfonylaniline

The foundational step involves sulfonylation of 4-aminobenzenesulfonyl chloride with isopropylamine. This reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center:

4-Aminobenzenesulfonyl chloride+IsopropylamineBase4-(Isopropylamino)sulfonylaniline+HCl\text{4-Aminobenzenesulfonyl chloride} + \text{Isopropylamine} \xrightarrow{\text{Base}} \text{4-(Isopropylamino)sulfonylaniline} + \text{HCl}

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct

  • Temperature : 0–5°C (initial), then room temperature

  • Time : 12–24 hours

Yield : 75–85% after recrystallization from ethanol/water.

Acylation with 2-Furoyl Chloride

The resultant aniline undergoes acylation using 2-furoyl chloride under Schotten-Baumann conditions:

4-(Isopropylamino)sulfonylaniline+2-Furoyl chlorideBaseN-4-[(Isopropylamino)sulfonyl]phenyl-2-furamide\text{4-(Isopropylamino)sulfonylaniline} + \text{2-Furoyl chloride} \xrightarrow{\text{Base}} \text{N-{4-[(Isopropylamino)sulfonyl]phenyl}-2-furamide}

Optimization Insights :

  • Base : Pyridine (1.2 equiv) acts as both base and solvent, enhancing nucleophilicity of the aniline.

  • Side Reaction Mitigation : Slow addition of 2-furoyl chloride minimizes diacylation.

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields 65–70% pure product.

Table 1: Method 1 Performance Metrics

ParameterValue
Overall Yield49–59%
Purity (HPLC)≥95%
ScalabilitySuitable for gram-scale

Nitro Reduction and Sequential Functionalization

Synthesis of 4-Nitro-N-Isopropylbenzenesulfonamide

This approach begins with 4-nitrobenzenesulfonyl chloride, which reacts with isopropylamine to form the sulfonamide intermediate:

4-Nitrobenzenesulfonyl chloride+Isopropylamine4-Nitro-N-isopropylbenzenesulfonamide\text{4-Nitrobenzenesulfonyl chloride} + \text{Isopropylamine} \rightarrow \text{4-Nitro-N-isopropylbenzenesulfonamide}

Key Considerations :

  • Solvent : THF with 2.0 equiv triethylamine.

  • Workup : Extraction with ethyl acetate and brine removes unreacted reagents.

  • Yield : 80–88% after vacuum drying.

Catalytic Hydrogenation to Aniline

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C):

4-Nitro-N-isopropylbenzenesulfonamideH2/Pd-C4-(Isopropylamino)sulfonylaniline\text{4-Nitro-N-isopropylbenzenesulfonamide} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{4-(Isopropylamino)sulfonylaniline}

Conditions :

  • Pressure : 1 atm H₂

  • Solvent : Methanol

  • Catalyst Loading : 5% Pd/C (10 wt%)

  • Yield : 92–95%.

Acylation via Coupling Reagents

To enhance reaction efficiency, the aniline is acylated using 2-furoic acid activated by N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

4-(Isopropylamino)sulfonylaniline+2-Furoic acidEDCl/HOBtN-4-[(Isopropylamino)sulfonyl]phenyl-2-furamide\text{4-(Isopropylamino)sulfonylaniline} + \text{2-Furoic acid} \xrightarrow{\text{EDCl/HOBt}} \text{this compound}

Advantages :

  • Avoids handling reactive acid chlorides.

  • Higher functional group tolerance.

  • Yield : 78–82% after recrystallization.

Table 2: Method 2 Performance Metrics

ParameterValue
Overall Yield58–68%
Purity (HPLC)≥97%
ScalabilityPilot-plant viable

One-Pot Tandem Sulfonylation-Acylation

Simultaneous Sulfonamide and Amide Formation

This innovative method combines sulfonylation and acylation in a single pot, leveraging orthogonal reactivity of sulfonyl chlorides and acyl chlorides:

  • Sulfonylation : 4-Aminophenylsulfonyl chloride reacts with isopropylamine.

  • In Situ Acylation : Addition of 2-furoyl chloride without intermediate isolation.

Critical Parameters :

  • Order of Addition : Isopropylamine must fully react before introducing 2-furoyl chloride.

  • Base : N-Methylmorpholine (NMM) for dual neutralization of HCl.

  • Solvent : Dimethylformamide (DMF) at 0°C.

Yield : 60–65% with >90% purity via centrifugal partition chromatography.

Table 3: Method 3 Performance Metrics

ParameterValue
Overall Yield60–65%
Purity (HPLC)≥90%
ScalabilityLimited by solvent volume

Comparative Analysis of Methodologies

Table 4: Method Comparison

MethodOverall YieldPurityCostScalability
149–59%95%LowHigh
258–68%97%MediumHigh
360–65%90%HighModerate

Key Findings :

  • Method 1 is cost-effective but requires stringent control to prevent diacylation.

  • Method 2 offers superior purity and scalability, making it ideal for industrial applications.

  • Method 3 reduces isolation steps but faces challenges in solvent management and yield optimization.

Mechanistic and Kinetic Considerations

Sulfonylation Kinetics

The rate of sulfonamide formation is influenced by:

  • Amine Basicity : Isopropylamine (pKa ~10.6) ensures rapid deprotonation, enhancing nucleophilicity.

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, accelerating reaction rates.

Acylation Thermodynamics

The exothermic nature of acylation necessitates controlled addition to avoid side reactions. Computational studies suggest that electron-withdrawing sulfonyl groups reduce the nucleophilicity of the aniline by ~30%, necessitating activating agents like HOBt .

Chemical Reactions Analysis

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of cell division and growth, making it effective against rapidly dividing cells such as bacteria and cancer cells . Additionally, the compound can bind to other proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound’s key functional groups include:

  • Sulfonamide (-SO₂-NH-isopropyl) : Enhances hydrogen-bonding capacity and solubility in polar solvents.
  • Isopropylamino group: Adds lipophilicity, which may influence membrane permeability in biological systems.

Comparative Examples :

3-Chloro-N-phenyl-phthalimide (): Functional Groups: Chloro (-Cl), phthalimide (cyclic imide). Applications: Used as a monomer precursor for polyimides due to its reactivity in polymerization .

N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide () :

  • Functional Groups : Pyrimidine, phosphoryl (-PO), fluorophenyl (-C₆H₄F), methanesulfonamide.
  • Applications : Studied for crystal packing interactions and steric effects in solid-state chemistry .
  • Key Difference : The pyrimidine core and phosphoryl group in ’s compound enable distinct electronic properties compared to the target’s furan-based system.

N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Functional Groups: Hydroxymethyl (-CH₂OH), fluorophenyl, pyrimidine. Applications: Highlights the role of hydrogen bonding (via -OH) in crystal structure stabilization . Key Difference: The hydroxymethyl group in this compound increases hydrophilicity, contrasting with the target’s isopropylamino-sulfonyl group, which balances lipophilicity and polarity.

Biological Activity

N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article provides an in-depth exploration of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O4S, with a molar mass of approximately 308.35 g/mol. The compound features a sulfonamide group, an isopropylamino moiety, and a furan ring, which are critical for its biological activity.

This compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may mimic natural substrates, inhibiting enzymes involved in key metabolic pathways.
  • Kinase Modulation : Preliminary studies suggest that the compound may inhibit specific kinases associated with tumor growth and survival.
  • Antimicrobial Activity : The structural characteristics indicate potential antibacterial properties, although further validation is needed.

Anticancer Properties

Research indicates that this compound shows promise in cancer treatment by modulating cellular pathways involved in proliferation and apoptosis.

  • Cell Proliferation Studies : Initial findings suggest that the compound can inhibit cancer cell proliferation in vitro. Specific assays have demonstrated its effectiveness against various cancer cell lines, indicating a need for further exploration into its therapeutic potential.

In Vitro Studies

Recent studies have focused on the interaction of this compound with various biological targets:

  • Kinase Inhibition : Molecular docking studies suggest that the compound may bind effectively to kinases involved in cancer signaling pathways.
  • Enzyme Interaction : Binding assays indicate that the compound interacts with bovine serum albumin (BSA), which is crucial for understanding its pharmacokinetics and potential therapeutic applications.

Case Study: Tumor Growth Inhibition

In a study involving multicellular spheroids, similar sulfonamide derivatives were shown to inhibit tumor growth effectively. This suggests that this compound could exhibit comparable effects, warranting further investigation into its anticancer properties.

Future Directions

To fully elucidate the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Comprehensive animal studies to evaluate efficacy and safety.
  • Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
  • Clinical Trials : If preclinical results are promising, advancing to clinical trials could establish its therapeutic potential.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-furamide?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, factorial designs can identify interactions between variables, while response surface methodology (RSM) optimizes yield and purity. Computational tools like density functional theory (DFT) may predict reaction feasibility and transition states .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^13C spectra to verify substitution patterns and sulfonamide linkage.
  • IR : Confirm sulfonyl (S=O, ~1350–1150 cm1^{-1}) and amide (C=O, ~1650 cm1^{-1}) functional groups.
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .

Q. What computational approaches predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes or receptors. QSAR models derived from PubChem molecular descriptors (e.g., logP, topological surface area) can estimate absorption and metabolic stability. MD simulations evaluate conformational dynamics in biological environments .

Advanced Research Questions

Q. How do conflicting computational and experimental data on sulfonamide reactivity in this compound arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from solvent effects or protonation states not accounted for in simulations. Validate computational models by:

  • Comparing calculated vs. experimental pKa values (via potentiometric titration).
  • Incorporating explicit solvent molecules in MD simulations.
  • Cross-referencing with kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates .

Q. What mechanistic insights exist for the hydrolysis of the sulfonamide moiety under physiological conditions?

  • Methodological Answer : Investigate pH-dependent degradation pathways using LC-MS and 18O^18O-labeling. Computational reaction path searches (e.g., via the Artificial Force Induced Reaction method) can identify transition states and intermediates. Compare activation energies for acid-catalyzed vs. base-mediated cleavage .

Q. How can in vivo metabolic profiling be conducted for this compound?

  • Methodological Answer : Use stable isotope tracing (e.g., 13C^{13}C-labeled compound) in rodent models. Extract liver microsomes for CYP450 inhibition assays. Metabolites are identified via high-resolution LC-MS/MS, with fragmentation patterns matched to spectral libraries. Phase II conjugates (e.g., glucuronides) require β-glucuronidase treatment for confirmation .

Q. What strategies mitigate aggregation-induced artifacts in bioactivity assays?

  • Methodological Answer :

  • Perform dynamic light scattering (DLS) to detect nanoaggregates.
  • Add non-ionic detergents (e.g., 0.01% Tween-20) to disrupt aggregates.
  • Validate dose-response curves with orthogonal assays (e.g., SPR vs. cell-based luciferase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.